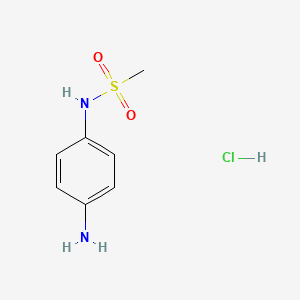
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
Vue d'ensemble
Description
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride is a hydrazine derivative known for its unique chemical properties. It is often used in the synthesis of various organic compounds, particularly in the formation of pyrazolo[4,3-d]isoxazole derivatives . This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring, which significantly influences its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization or other appropriate methods to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (dichloro and trifluoromethyl) on the phenyl ring.
Condensation Reactions: It reacts with carbonyl compounds to form hydrazones and related derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazolo[4,3-d]isoxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl acetoacetate, aldehydes, and ketones. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .
Major Products Formed
The major products formed from these reactions include hydrazones, pyrazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The presence of electron-withdrawing groups on the phenyl ring enhances its reactivity, allowing it to form stable complexes with target molecules. These interactions can disrupt biological pathways, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride.
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of dichloro and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those with potential biological activities .
Propriétés
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2.ClH/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13;/h1-2,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGZPEGQLMBEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519510 | |
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111788-75-1 | |
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)











